molecular formula C5H7ClN4 B1446418 Pyrimidine-5-carboxamidine hydrochloride CAS No. 1195613-50-3

Pyrimidine-5-carboxamidine hydrochloride

Cat. No.: B1446418
CAS No.: 1195613-50-3
M. Wt: 158.59 g/mol
InChI Key: IMOTVLZVTWTMLH-UHFFFAOYSA-N
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Description

Pyrimidine-5-carboxamidine hydrochloride is a chemical compound with the molecular formula C5H7ClN4. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science .

Mechanism of Action

Target of Action

Pyrimidine-5-carboxamidine hydrochloride, like other pyrimidine analogues, is considered a prodrug . It needs to be activated within the cell . The primary targets of this compound are intracellular nucleotides, which are responsible for its pharmacological effects .

Mode of Action

The intracellular activation of this compound involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The interaction of the compound with its targets results in changes in the intracellular nucleotide concentrations .

Biochemical Pathways

The compound affects the de novo purine and pyrimidine biosynthesis pathways . These pathways are critical for the synthesis of the nucleic acids RNA and DNA, and for the regulation of enzymatic reactions . The compound’s action on these pathways can lead to changes in the intracellular nucleotide concentrations, affecting various downstream effects .

Pharmacokinetics

The pharmacokinetics of this compound, like other pyrimidine analogues, involves its absorption, distribution, metabolism, and excretion (ADME) within the body . The compound’s bioavailability is influenced by its intracellular activation and the resulting changes in nucleotide concentrations .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on intracellular nucleotide concentrations . These changes can affect various cellular processes, potentially leading to pharmacological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, in acidic environments, pyrimidine compounds are known to be environment-friendly, non-toxic, and efficient .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-5-carboxamidine hydrochloride typically involves the reaction of pyrimidine-5-carboxylic acid with an amidine source under acidic conditions. One common method includes the use of ammonium chloride and formamidine acetate in the presence of a suitable solvent such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-5-carboxamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Pyrimidine-5-carboxamidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Pyrimidine-5-carboxamidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C6H8ClN5OC_6H_8ClN_5O and a molecular weight of approximately 158.59 g/mol. It appears as a light yellow solid and is structurally related to ribavirin, differing primarily by the substitution of a carboxamidine group with a carboximidate group.

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in pyrimidine ribonucleotide synthesis. The compound has been shown to:

  • Upregulate p53 : This tumor suppressor protein plays a crucial role in preventing cancer formation.
  • Downregulate caspase-3 : A key enzyme in the apoptosis pathway, its inhibition may contribute to the compound's anti-cancer properties.

These interactions lead to disruptions in cellular processes that are vital for cancer cell growth and proliferation.

Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that it targets various cancer cell lines, including leukemia and solid tumors. The compound has demonstrated:

  • Inhibition of cell growth : Studies using the NCI-60 Human Tumor Cell Line panel have shown promising results against multiple cancer types, with some derivatives displaying low micromolar EC50 values .
  • Mechanisms similar to DNA alkylators : Its action resembles that of known DNA alkylators and groove binders, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has been shown to bind to the anticodon region of ribosomes, thereby inhibiting protein synthesis in bacteria. This mechanism underlines its potential use as an antibacterial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Effects : A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against CCRF-CEM leukemia cells, with some compounds showing up to seven-fold increases in potency compared to unsubstituted analogs .
  • Antimicrobial Efficacy : In vitro assays revealed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting its broad-spectrum antimicrobial potential .
  • Mechanistic Insights : Further investigations into its biochemical pathways revealed that this compound disrupts pyrimidine ribonucleotide synthesis, leading to reduced cancer cell proliferation and enhanced apoptosis in treated cells .

Data Summary

The following table summarizes key findings from research on this compound:

Activity Cell Line/Pathogen EC50/MIC Values Mechanism
AnticancerCCRF-CEM leukemiaLow micromolarDNA alkylation-like mechanism
AntimicrobialE. coli, S. aureusMIC = 6.5 μg/mL (E. coli)Ribosomal binding, inhibition of protein synthesis
Anti-inflammatoryCOX-2 inhibitionIC50 = 0.04 μmolInhibition of COX enzymes

Properties

IUPAC Name

pyrimidine-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c6-5(7)4-1-8-3-9-2-4;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOTVLZVTWTMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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